4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is an organic compound that features a benzamide core with a tert-butyl group and a hydroxytetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Hydroxytetrahydrofuran Moiety: The hydroxytetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable hydroxytetrahydrofuran derivative with the benzamide core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its structural features.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Biological Studies: It can be used in studies to understand the interaction of similar compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxytetrahydrofuran moiety may interact with enzymes or receptors, while the benzamide core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzamide: Lacks the hydroxytetrahydrofuran moiety, making it less versatile in terms of chemical reactivity.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
Uniqueness
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is unique due to the presence of both the tert-butyl group and the hydroxytetrahydrofuran moiety. This combination provides a balance of steric hindrance and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-16(19)8-9-20-11-16/h4-7,19H,8-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQDWCDRAQCSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.